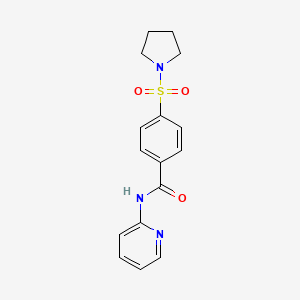

N-吡啶-2-基-4-吡咯烷-1-基磺酰基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide is a chemical compound with the molecular formula C16H17N3O3S . It is a heterocyclic compound that includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide are not available in the search results, related compounds have been synthesized using various methods. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . Another study reported the synthesis of N-(pyridin-2-yl)-benzamides from aminopyridine and trans-beta-nitrostyrene by Fe2Ni-BDC bimetallic metal–organic frameworks .Molecular Structure Analysis

The molecular structure of N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many bioactive compounds and is known for its versatility in medicinal chemistry .科学研究应用

合成途径和反应活性

N-吡啶-2-基-4-吡咯烷-1-基磺酰基苯甲酰胺及其相关化合物是多种合成途径的核心,在新型化学实体的开发中发挥着重要作用。例如,吡啶盐,包括与本化合物类似的衍生物,因其在合成有机化学中的反应性和在创建生物活性药物中的应用而被利用。由于其多功能的化学结构,这些化合物可以被以各种方式官能化,因此它们是合成抗菌剂、抗癌剂和抗疟疾剂的关键中间体 (Sowmiah 等,2018)。

材料科学应用

在材料科学中,N-吡啶-2-基-4-吡咯烷-1-基磺酰基苯甲酰胺衍生物因其独特的化学性质而表现出有希望的应用。相关吡啶和吡咯烷化合物的合成和配位化学已被探索用于创建用于生物传感的发光材料和具有非同寻常热和光化学性质的铁配合物 (Halcrow,2005)。这些应用展示了此类化合物在开发具有特定光学和电子特性的新材料中的潜力。

药理学应用

尽管要求中排除了与药物使用、剂量和副作用相关的信息,但值得注意的是这些化合物被研究的更广泛的药理学背景。例如,N-吡啶-2-基-4-吡咯烷-1-基磺酰基苯甲酰胺的衍生物因其作为激酶抑制剂的潜力而被研究,对治疗各种疾病具有影响。这一研究领域突出了该化合物在开发新治疗剂中的重要性。

有机和药物化学

在有机和药物化学中,对 N-吡啶-2-基-4-吡咯烷-1-基磺酰基苯甲酰胺衍生物的关注强调了它们在合成复杂分子结构中的效用。利用 N-磺酰基亚胺和炔烃的高功能化吡啶合成展示了构建具有潜在生物活性的分子的创新方法 (Zhang 等,2014)。对这些化合物的策略性操作为药物发现和新型药物的开发开辟了新的途径。

作用机制

Target of Action

Compounds with a pyrrolidine ring, a key component of this molecule, are known to interact with a variety of biological targets .

Mode of Action

The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule and can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s worth noting that compounds containing a pyrrolidine ring have been associated with a variety of biological and pharmaceutical activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with a variety of biological and pharmaceutical activities .

Action Environment

It’s important to note that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

属性

IUPAC Name |

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c20-16(18-15-5-1-2-10-17-15)13-6-8-14(9-7-13)23(21,22)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLCHNLDNCQNBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2430619.png)

![Methyl 1-[(2-phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2430622.png)

![3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B2430626.png)

![(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2430629.png)